![molecular formula C12H10O2 B14131280 3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14131280.png)
3,4-dihydrodibenzo[b,d]furan-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydrodibenzo[b,d]furan-1(2H)-one is an organic compound that belongs to the class of dibenzofurans. This compound is characterized by a fused ring system consisting of two benzene rings and a furan ring, with a ketone group at the 1-position. It is a versatile intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydrodibenzo[b,d]furan-1(2H)-one can be achieved through several methods. One common approach involves the palladium-catalyzed reaction of 1,2-dihalobenzenes with 1,3-cyclohexanediones. This reaction proceeds under mild conditions and exhibits good functional group tolerance, yielding the desired product in moderate to excellent yields (55-90%) through a tandem N-H activation/C-C cleavage process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the scalability and functional group tolerance of the synthetic routes mentioned above suggest that these methods could be adapted for large-scale production.
化学反応の分析
Types of Reactions
3,4-Dihydrodibenzo[b,d]furan-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or quinones, while reduction typically produces alcohols.
科学的研究の応用
3,4-Dihydrodibenzo[b,d]furan-1(2H)-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
作用機序
The mechanism of action of 3,4-dihydrodibenzo[b,d]furan-1(2H)-one and its derivatives involves interactions with various molecular targets and pathways. For instance, in OLEDs, the compound acts as a hole-blocking material, enhancing the efficiency and lifespan of the devices by stabilizing the hole-blocking layer morphology and preventing charge recombination .
類似化合物との比較
Similar Compounds
Dibenzo[b,d]furan: A parent compound with similar structural features but lacking the ketone group.
Dibenzo[b,d]thiophene: Similar to dibenzofuran but with a sulfur atom replacing the oxygen in the furan ring.
Phomodione: A derivative with additional functional groups, exhibiting antimicrobial activity.
Uniqueness
3,4-Dihydrodibenzo[b,d]furan-1(2H)-one is unique due to its specific ring structure and the presence of the ketone group, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
特性
分子式 |
C12H10O2 |
|---|---|
分子量 |
186.21 g/mol |
IUPAC名 |
3,4-dihydro-2H-dibenzofuran-1-one |
InChI |
InChI=1S/C12H10O2/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-2,4,6H,3,5,7H2 |
InChIキー |
AVGBRRURGOWLFS-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C(=O)C1)C3=CC=CC=C3O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-[(3S,3aR,6aS)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]benzoate](/img/structure/B14131202.png)

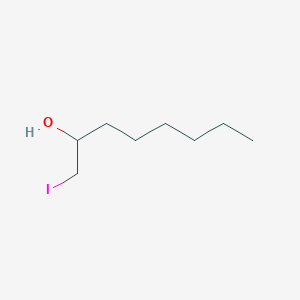
![N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline;sulfate](/img/structure/B14131217.png)
![Propan-2-yl [(quinolin-8-yl)oxy]acetate](/img/structure/B14131220.png)
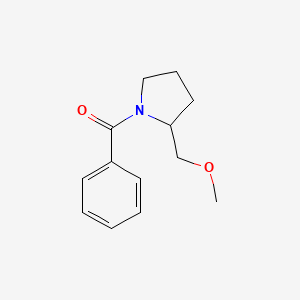
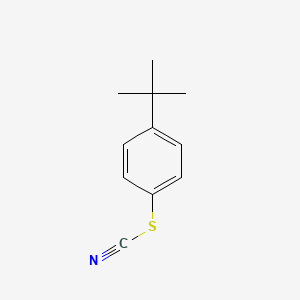
![7-Bromo-2-hydroxy-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14131244.png)
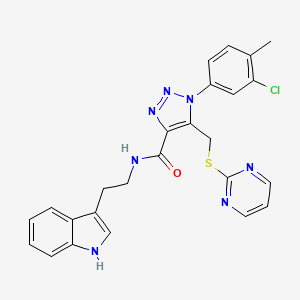
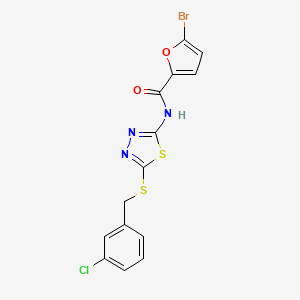
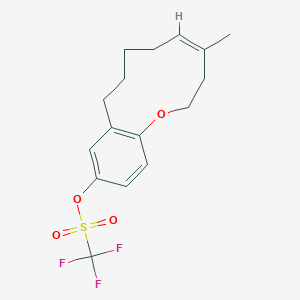
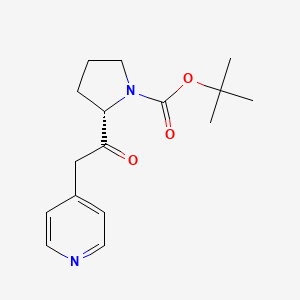
![3-[(4-Carboxyphenyl)disulfanyl]benzoic acid](/img/structure/B14131276.png)

